molecular formula C20H21NO4 B2714035 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide CAS No. 2034545-41-8

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide

Cat. No.: B2714035
CAS No.: 2034545-41-8
M. Wt: 339.391
InChI Key: OUVHNILKJVIRRM-UHFFFAOYSA-N
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Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide is a compound that features a benzofuran ring, a hydroxypropyl group, and an ethoxybenzamide moiety. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, due to its unique structure, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned steps, with optimization for yield and purity. Techniques such as microwave-assisted synthesis (MWI) can be employed to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the benzofuran ring or the ethoxybenzamide moiety, potentially leading to the formation of dihydrobenzofuran derivatives or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of dihydrobenzofuran derivatives or amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the benzofuran ring.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide is unique due to its combination of a benzofuran ring, hydroxypropyl group, and ethoxybenzamide moiety.

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-24-17-11-7-5-9-15(17)19(22)21-13-20(2,23)18-12-14-8-4-6-10-16(14)25-18/h4-12,23H,3,13H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVHNILKJVIRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCC(C)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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